1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12F3NO3S |
|---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
(1-ethyl-3,6-dihydro-2H-pyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H12F3NO3S/c1-2-12-5-3-7(4-6-12)15-16(13,14)8(9,10)11/h3H,2,4-6H2,1H3 |
InChI Key |
INPRFYINZRGWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions Summary
| Parameter | Typical Conditions |
|---|---|
| Hydroxy precursor | 1-Ethyl-1,2,3,6-tetrahydropyridin-4-ol |
| Triflation reagent | Trifluoromethanesulfonic anhydride (Tf2O) |
| Base | Triethylamine or 2,6-di-tert-butyl-4-methylpyridine (DTBMP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction time | 1 to 16 hours |
| Work-up | Aqueous quench, extraction, drying |
| Purification | Flash chromatography on silica gel |
Representative Experimental Procedure
A representative procedure adapted from literature sources is as follows:
- Dissolve the hydroxy precursor (1-ethyl-1,2,3,6-tetrahydropyridin-4-ol) in dry dichloromethane under an inert atmosphere at 0°C.
- Add 1.1–1.2 equivalents of a sterically hindered base such as 2,6-di-tert-butyl-4-methylpyridine.
- Slowly add 1.2 equivalents of trifluoromethanesulfonic anhydride dropwise while maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12–16 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the organic phase with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography using a hexanes/ethyl acetate gradient to afford this compound as a colorless oil or solid.
Alternative Methods and Notes
- Some methods utilize acidic resins or trifluoroacetic acid for dehydration steps prior to triflation when starting from tertiary alcohols.
- The triflation can also be performed at low temperature to minimize side reactions and decomposition.
- The triflate product is sensitive to moisture and should be stored under inert atmosphere.
- Yields for the triflation step generally range from 40% to over 90%, depending on substrate purity and reaction optimization.
Summary Table of Key Literature Data
Chemical Reactions Analysis
Cross-Coupling Reactions
The triflate group enables participation in transition-metal-catalyzed cross-couplings:
Mechanistic Insight : The triflate acts as an electrophilic partner, with palladium catalysts facilitating oxidative addition to generate reactive intermediates .
Nucleophilic Substitution
The triflate group undergoes SN2 displacement with diverse nucleophiles:
Limitation : Steric hindrance from the ethyl group at N1 reduces reactivity compared to methyl analogs.
Hydrogenation and Ring Modification
The tetrahydropyridine ring undergoes selective transformations:
Hydrogenation to Piperidine
-
Outcome : Saturation of the 1,2,3,6-tetrahydropyridine ring to form 1-ethylpiperidin-4-yl trifluoromethanesulfonate .
Acid-Catalyzed Dehydration
-
Conditions : Trifluoroacetic acid (TFA), triethylsilane (1.1–10 eq), 25°C .
-
Outcome : Formation of pyridine derivatives via elimination (e.g., 1-ethylpyridin-4-yl triflate) .
Elimination and Rearrangement Pathways
Under basic conditions, the compound undergoes β-elimination:
-
Product : 1-Ethyl-1,3-dihydropyridine (via E1 mechanism), stabilized by π-basic metal coordination .
Comparative Reactivity with Analogous Compounds
| Property | 1-Ethyl Derivative | 1-Methyl Analog | 2,2,6,6-Tetramethyl Analog |
|---|---|---|---|
| Triflate Reactivity | Moderate (steric hindrance) | High | Low (steric shielding) |
| Hydrogenation Rate | 2.5 h (complete) | 1.8 h | >6 h |
| SN2 Yield (with MeOH) | 78% | 92% | 45% |
Scientific Research Applications
Medicinal Chemistry Applications
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate is primarily studied for its potential therapeutic uses. It is involved in the synthesis of various bioactive molecules that exhibit pharmacological activities.
Case Studies in Drug Development
- Antidepressants : Research indicates that derivatives of tetrahydropyridine compounds may have antidepressant effects. The trifluoromethanesulfonate moiety enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development in treating mood disorders.
- Anticancer Agents : Some studies have focused on the compound's ability to serve as a precursor for anticancer agents. By modifying the tetrahydropyridine structure, researchers have synthesized compounds that show promise in inhibiting tumor growth.
Synthetic Methodologies
The compound serves as an important intermediate in organic synthesis. Its trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions.
Synthetic Routes
| Reaction Type | Description | Example Application |
|---|---|---|
| Nucleophilic Substitution | Used to introduce nucleophiles at the tetrahydropyridine ring | Synthesis of complex heterocycles |
| Coupling Reactions | Acts as a coupling partner in forming carbon-carbon bonds | Development of new materials and drugs |
These synthetic routes highlight the compound's utility in creating more complex molecular architectures.
Industrial Applications
While primarily studied in the laboratory setting, there are potential industrial applications for this compound.
Potential Uses
- Agrochemicals : The compound may be explored for its potential use in developing agrochemicals due to its structural characteristics that could enhance pesticide efficacy.
- Material Science : Its unique chemical properties may allow it to be utilized in creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in various substitution reactions . The tetrahydropyridine ring can interact with biological molecules, potentially affecting their function .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk : Bulky groups (e.g., tosyl) reduce synthetic yields (43% for tosyl vs. 94% for benzyl) due to steric hindrance during cyclization or purification . The ethyl group, being smaller than benzyl, may offer moderate yields in analogous syntheses.
- Physical State : Benzyl and ethyl derivatives are typically oils, while tosyl analogs crystallize as solids due to increased polarity .
Reactivity in Cross-Coupling and Electrocyclization Reactions
Triflate derivatives are pivotal in forming heterocycles. For example:
- 6-Oxo-1,2,3,6-tetrahydropyridin-4-yl triflate reacts with ethyl diazoacetate to form pyrazolo[3,4-c]pyridines in 62% yield .
- 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl triflate (3r) participates in palladium-catalyzed couplings with high efficiency due to the electron-donating benzyl group stabilizing intermediates .
Ethyl-Triflate Derivative Reactivity :
- The ethyl group’s electron-donating nature may slightly reduce the triflate’s leaving-group ability compared to electron-withdrawing substituents (e.g., tosyl). However, the tetrahydropyridine ring’s conjugation likely mitigates this effect, maintaining reactivity in cross-coupling reactions.
- Compared to methyl analogs, the ethyl group’s larger size could slow reaction kinetics but improve solubility in nonpolar solvents.
Research Findings and Trends
- Electronic Effects : Electron-donating substituents (ethyl, benzyl) enhance the stability of intermediates in palladium-catalyzed reactions, whereas electron-withdrawing groups (tosyl) improve leaving-group ability but reduce yields .
- Steric Effects : Bulkier substituents (e.g., tosyl) hinder purification and reaction efficiency, as seen in the low yield (43%) of 3s .
- Synthetic Flexibility : The ethyl group balances moderate steric demand with synthetic accessibility, making it a versatile intermediate compared to highly specialized analogs (e.g., paramagnetic tetrahydropyridines in ).
Biological Activity
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS No. 1628604-71-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological implications based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-1,2,3,6-tetrahydropyridin-4-ol with trifluoromethanesulfonic anhydride. The resulting compound can be purified through standard organic chemistry techniques such as chromatography or recrystallization .
Pharmacological Properties
Research indicates that compounds containing the tetrahydropyridine moiety exhibit a range of biological activities including neuroprotective effects and modulation of neurotransmitter systems. Specifically, the following properties have been noted:
- Dopaminergic Modulation : Compounds similar to this compound have been studied for their ability to act as positive allosteric modulators at dopamine receptors. For instance, LY3154207 is noted for its selective modulation of human D1 receptors .
- Neuroprotective Effects : The tetrahydropyridine structure is associated with neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease. These compounds may enhance cholinergic transmission and provide symptomatic relief in motor functions .
- Antimicrobial Activity : Some studies have indicated that derivatives of tetrahydropyridine can exhibit antimicrobial properties against various pathogens. However, specific data on the trifluoromethanesulfonate derivative remains limited and warrants further investigation .
In Vitro Studies
In vitro studies have shown that the compound can influence cellular pathways related to apoptosis and inflammation. For example:
- Cell Viability Assays : Studies using cell lines have demonstrated that treatment with this compound can result in increased cell viability under oxidative stress conditions .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 25 | Neuroblastoma |
Case Studies
Several case studies highlight the therapeutic potential of tetrahydropyridine derivatives:
Q & A
Q. What are the standard synthetic routes for preparing 1-ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate, and what critical reaction parameters must be controlled?
The compound is typically synthesized via trifluoromethanesulfonylation of the corresponding hydroxylated tetrahydropyridine precursor. Key steps include:
- Use of trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (CH₂Cl₂) at low temperatures (−78°C) to minimize side reactions.
- Base selection (e.g., diisopropylethylamine, DIPEA) to neutralize acid byproducts and stabilize intermediates .
- Strict moisture control to prevent hydrolysis of the triflyl group. Characterization involves ¹H/¹³C NMR to confirm regioselective substitution at the 4-position and mass spectrometry for molecular weight validation.
Q. How does the trifluoromethanesulfonate group influence the compound’s reactivity in cross-coupling reactions?
The triflyl (OTf) group acts as a superior leaving group compared to halides, enabling efficient participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Reaction optimization should focus on:
- Ligand selection (e.g., XPhos, SPhos) to enhance catalytic activity.
- Solvent polarity (e.g., THF, dioxane) to stabilize charged intermediates.
- Temperature gradients (e.g., 80–100°C) to balance reaction rate and decomposition risks .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the tetrahydropyridine core?
Regioselectivity is influenced by steric and electronic factors:
- Steric control : Substituents at the 1-position (e.g., ethyl vs. benzyl) direct functionalization to the 4- or 6-positions. Computational DFT studies (e.g., NBO analysis) predict electron density distribution .
- Electronic control : Electron-withdrawing groups (e.g., OTf) enhance electrophilic aromatic substitution at meta/para positions. Experimental validation via Hammett plots is recommended .
Q. How do stability studies inform storage and handling protocols for this compound?
Stability assays under varying conditions reveal:
- Thermal degradation : Decomposition above 40°C (TGA/DSC data), requiring refrigeration (2–8°C).
- Hydrolytic sensitivity : Rapid OTf group hydrolysis in aqueous media (pH < 5 or > 9), necessitating anhydrous storage (e.g., molecular sieves) .
- Light sensitivity : UV-Vis studies show photodegradation under 254 nm light; amber vials are critical for long-term stability.
Q. How can contradictory NMR data (e.g., splitting patterns in ¹H spectra) be resolved for structural confirmation?
Discrepancies often arise from dynamic conformational changes or impurities:
- VT-NMR : Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" rotamers and clarify splitting patterns.
- 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximity of protons (e.g., distinguishing 1,2,3,6-tetrahydropyridine chair vs. boat conformers) .
- Spiking experiments : Adding authentic reference material (e.g., 1-benzyl analog) identifies impurity peaks .
Data Contradiction Analysis
Q. Why do reported yields for trifluoromethanesulfonylation vary across studies (40–85%), and how can reproducibility be improved?
Yield inconsistencies stem from:
- Reagent purity : Impurities in Tf₂O (e.g., residual SO₃) reduce efficiency; distillation or titration (via Karl Fischer) is advised .
- Mixing efficiency : Poor agitation during Tf₂O addition causes localized overheating; syringe pump-controlled addition improves reproducibility.
- Workup protocols : Incomplete quenching (e.g., insufficient brine washes) leaves acidic residues, degrading the product during concentration .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
